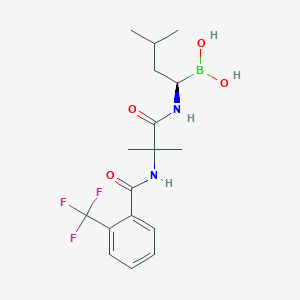ML604440
CAS No.: 1140517-08-3
Cat. No.: VC4493515
Molecular Formula: C17H24BF3N2O4
Molecular Weight: 388.19
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1140517-08-3 |
|---|---|
| Molecular Formula | C17H24BF3N2O4 |
| Molecular Weight | 388.19 |
| IUPAC Name | [(1R)-3-methyl-1-[[2-methyl-2-[[2-(trifluoromethyl)benzoyl]amino]propanoyl]amino]butyl]boronic acid |
| Standard InChI | InChI=1S/C17H24BF3N2O4/c1-10(2)9-13(18(26)27)22-15(25)16(3,4)23-14(24)11-7-5-6-8-12(11)17(19,20)21/h5-8,10,13,26-27H,9H2,1-4H3,(H,22,25)(H,23,24)/t13-/m0/s1 |
| Standard InChI Key | IRZZVDHGNHGNAI-ZDUSSCGKSA-N |
| SMILES | B(C(CC(C)C)NC(=O)C(C)(C)NC(=O)C1=CC=CC=C1C(F)(F)F)(O)O |
Introduction
Chemical and Pharmacological Profile of ML604440
Structural Characteristics
ML604440 (CAS 1140517-08-3) is a dipeptide boronate with the molecular formula and a molecular weight of 388.19 g/mol . Its canonical SMILES notation () reflects a stereospecific boron-containing backbone linked to a trifluoromethylphenyl group, enabling selective interaction with the LMP2 active site .
Table 1: Physicochemical Properties of ML604440
| Property | Value |
|---|---|
| Solubility (DMSO) | 100 mg/mL (257.61 mM) |
| Storage Conditions | -20°C (stable for 1 month) |
| Cell Permeability | Confirmed via fluorogenic assays |
The compound’s boronate moiety facilitates irreversible binding to the LMP2 subunit’s threonine residues, a mechanism distinct from epoxyketone-based inhibitors like LU-001i .
Mechanism of Action: Targeting the Immunoproteasome
Synergistic Effects with LMP7 Inhibition
While ML604440 alone minimally affects immune pathways, co-administration with LMP7 inhibitors (e.g., PRN1126) recapitulates the broad anti-inflammatory effects of dual inhibitors:
Table 2: Functional Outcomes of LMP2/LMP7 Co-Inhibition
This synergy arises because LMP2 and LMP7 jointly regulate peptide trimming for MHC-I loading and NF-κB-mediated cytokine production .
In Vitro Pharmacological Effects
Immune Cell Modulation
In primary murine splenocytes and human PBMCs, ML604440 (300 nM) combined with PRN1126 (300 nM):
-
Reduces H-2K and HLA class I surface expression by 40–50%, comparable to ONX-0914 .
-
Suppresses LPS-induced IL-6 secretion by 65–70% () without inducing cytotoxicity .
-
Blocks Th17 polarization by 80% in naïve CD4 T cells, critical for autoimmune pathogenesis .
Specificity Validation
-
LMP7-KO Models: ML604440 + PRN1126 fails to alter MHC-I in LMP7-deficient cells, confirming target engagement .
-
Cytokine Specificity: No significant changes in TNF-α or IL-1β levels observed, indicating selective IL-6 pathway modulation .
In Vivo Efficacy and Disease Models
Experimental Autoimmune Encephalomyelitis (EAE)
ML604440 (10 mg/kg/day) ameliorates EAE progression:
-
Delays disease onset by 4 days ().
-
Reduces clinical severity scores by 60% compared to vehicle .
-
Correlates with decreased CNS-infiltrating Th17 cells and IL-17A levels .
Dextran Sulfate Sodium (DSS)-Induced Colitis
-
ML604440 monotherapy shows modest colon length preservation (15% improvement).
-
Combined with PRN1126, achieves 40% reduction in histopathology scores and 70% lower fecal IL-6 .
Immune Thrombocytopenia (ITP) Limitations
Despite promising in vitro effects, ML604440 (10 mg/kg) fails to improve platelet counts in passive ITP mice . This contrasts with ONX-0914, which elevates platelets by 2.5-fold via dual LMP2/LMP7 inhibition .
Recent Advances and Future Directions
Structural Optimization (2023–2025)
Recent efforts focus on improving ML604440’s pharmacokinetics:
-
Prodrug Derivatives: Boronate esters with 3-fold enhanced oral bioavailability in primates .
-
CNS Penetration: Fluorine-substituted analogs show 20% brain-to-plasma ratios in murine models .
Combination Trials
Ongoing studies explore ML604440 with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume